molecular formula C16H26N4O5S B6977656 N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-1-(oxan-2-yl)methanesulfonamide

N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B6977656
M. Wt: 386.5 g/mol
InChI Key: PAWZNSHUBYIQPP-UHFFFAOYSA-N
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Description

N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-1-(oxan-2-yl)methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azepane ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-1-(oxan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O5S/c1-12-17-15(25-18-12)10-20-8-4-2-7-14(16(20)21)19-26(22,23)11-13-6-3-5-9-24-13/h13-14,19H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWZNSHUBYIQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCCC(C2=O)NS(=O)(=O)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azepane ring is then introduced through a series of nucleophilic substitution reactions. Finally, the methanesulfonamide group is added via sulfonation reactions using methanesulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-1-(oxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-1-(oxan-2-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-1-(oxan-2-yl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

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